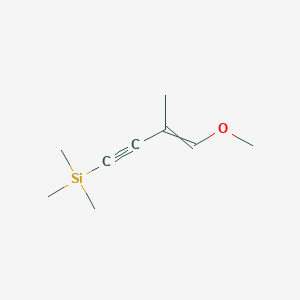![molecular formula C15H21NOSi B14184939 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole CAS No. 919803-08-0](/img/structure/B14184939.png)
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole is a synthetic organic compound that features an indole core substituted with a trimethylsilyl-protected butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole typically begins with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields a formylated intermediate, which is then converted to an N-Boc derivative. The aldehyde group of this intermediate is reduced using sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be used to modify the double bond or other reducible groups in the molecule.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl-containing compounds, while reduction can produce saturated derivatives.
Applications De Recherche Scientifique
3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential precursor to biologically active natural products like Indiacen A and Indiacen B.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{4-[(Trimethylsilyl)oxy]but-2-en-1-yl}-1H-indole involves its interaction with various molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Similar in structure but with different substituents, used as a precursor to biologically active natural products.
Indole derivatives: Various indole derivatives possess similar biological activities, including anticancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
919803-08-0 |
|---|---|
Formule moléculaire |
C15H21NOSi |
Poids moléculaire |
259.42 g/mol |
Nom IUPAC |
4-(1H-indol-3-yl)but-2-enoxy-trimethylsilane |
InChI |
InChI=1S/C15H21NOSi/c1-18(2,3)17-11-7-6-8-13-12-16-15-10-5-4-9-14(13)15/h4-7,9-10,12,16H,8,11H2,1-3H3 |
Clé InChI |
UPBHBADJVVCLBN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC=CCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
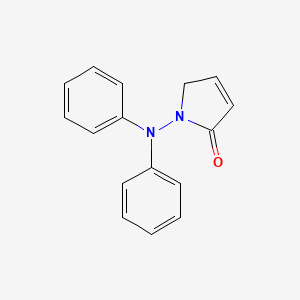
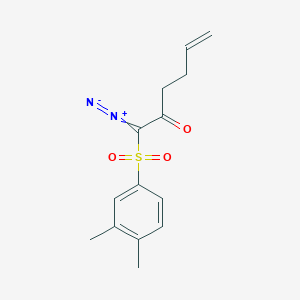

![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)

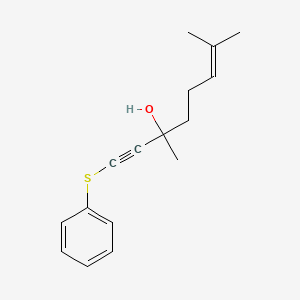

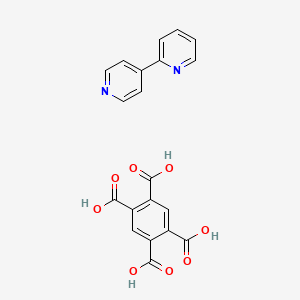

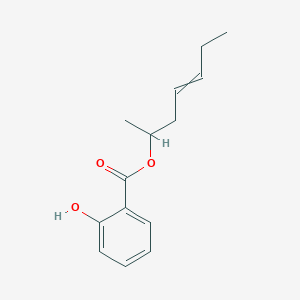
![4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B14184929.png)
